Morelloflavone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Morelloflavone is a biflavonoid compound predominantly found in the Garcinia species, such as Garcinia dulcis, Garcinia subelliptica, Garcinia brasiliensis, Garcinia livingstonei, Garcinia multiflora, and Garcinia morella . This compound is known for its diverse pharmacological properties, including antioxidative, antiviral, anti-inflammatory, and anticancer activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Morelloflavone can be synthesized through various chemical reactions. One common method involves the oxidative cyclization of o-hydroxychalcones . This process can yield multiple products, including flavones, flavanones, flavonols, and aurones, depending on the reaction conditions .

Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources, such as the leaves, nuts, and heartwood of Garcinia species . The extraction process often includes purification steps to achieve high purity levels, as demonstrated by high-performance liquid chromatography (HPLC) analysis .

Analyse Des Réactions Chimiques

Types of Reactions: Morelloflavone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups in this compound.

Substitution: Substitution reactions can introduce new functional groups into the this compound structure.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized flavonoid derivatives, while substitution can introduce new functional groups, enhancing the compound’s biological activity .

Applications De Recherche Scientifique

Chemistry: Morelloflavone is used as a model compound for studying biflavonoid synthesis and reactivity.

Medicine: this compound exhibits anticancer, anti-atherosclerosis, and anti-HIV activities. .

Mécanisme D'action

Morelloflavone exerts its effects through various molecular targets and pathways:

Anticancer Activity: this compound inhibits tumor angiogenesis by targeting Rho GTPases and extracellular signal-regulated kinase signaling pathways.

Anti-inflammatory Activity: this compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes.

Antioxidative Activity: The compound scavenges free radicals and enhances the activity of antioxidant enzymes.

Comparaison Avec Des Composés Similaires

Morelloflavone is unique among biflavonoids due to its specific structural features and biological activities. Similar compounds include:

Luteolin: A flavonoid with antioxidative and anti-inflammatory properties.

Apigenin: Known for its anticancer and anti-inflammatory activities.

Quercetin: A flavonoid with strong antioxidative and anti-inflammatory effects.

Compared to these compounds, this compound exhibits a broader range of biological activities, including significant anticancer and anti-angiogenic properties .

Activité Biologique

Morelloflavone, a biflavonoid derived from the plant Garcinia dulcis, has garnered significant attention in the field of pharmacology due to its diverse biological activities. This article explores the compound's mechanisms of action, therapeutic potential, and various biological effects, supported by recent research findings and case studies.

Overview of this compound

This compound is characterized by its unique structure, which consists of two flavonoid units linked together. This compound is primarily found in the Garcinia genus, which is known for its traditional medicinal uses in various cultures, especially in Southeast Asia. The biological activities of this compound encompass anti-inflammatory, antioxidant, anti-cancer, anti-viral, and hypocholesterolemic effects.

1. Anti-Angiogenic Activity

This compound has been shown to inhibit tumor angiogenesis, which is critical for tumor growth and metastasis. A study demonstrated that this compound significantly reduced vascular endothelial growth factor (VEGF)-induced proliferation and migration of human umbilical vascular endothelial cells (HUVECs) in a dose-dependent manner. It inhibited key signaling pathways involving Rho GTPases and the ERK pathway, leading to decreased tumor growth in xenograft models .

Key Findings:

- Inhibition of RhoA and Rac1 GTPases.

- Suppression of ERK pathway activation.

- Significant reduction in microvessel sprouting and tube formation.

2. Hypocholesterolemic Effects

This compound has been identified as an inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. In vitro studies revealed that this compound competes with HMG-CoA for binding to the enzyme, demonstrating potential as a cholesterol-lowering agent .

Inhibition Constants:

- Ki for HMG-CoA: 80.87 μM

- Ki for NADPH: 103 μM

3. Anti-Inflammatory Properties

This compound exhibits potent anti-inflammatory effects by inhibiting secretory phospholipase A2 (PLA2), which plays a role in inflammatory processes. It has shown high potency against human recombinant synovial PLA2 and bee venom PLA2 . Additionally, it effectively scavenges reactive oxygen species (ROS), contributing to its anti-inflammatory activity.

Efficacy in Animal Models:

- Reduced edema in carrageenan-induced paw inflammation.

- Decreased myeloperoxidase levels in ear homogenates after topical administration.

Pharmacological Activities

This compound's pharmacological profile includes a wide range of activities:

Case Study 1: Anti-Cancer Effects

In a controlled study using prostate cancer cells (PC-3), this compound was administered to evaluate its impact on tumor growth. Results indicated significant inhibition of tumor volume and weight compared to control groups, reinforcing its potential as an anti-cancer agent targeting angiogenesis.

Case Study 2: Anti-Inflammatory Efficacy

A study involving mice treated with this compound showed a marked reduction in ear swelling induced by phorbol esters. The compound's ability to modulate inflammatory responses highlights its therapeutic potential for inflammatory diseases.

Propriétés

Numéro CAS |

16851-21-1 |

|---|---|

Formule moléculaire |

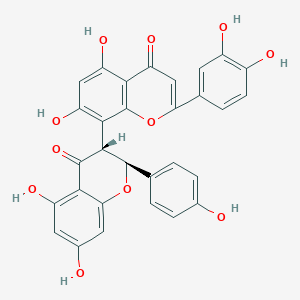

C30H20O11 |

Poids moléculaire |

556.5 g/mol |

Nom IUPAC |

8-[(2R,3S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |

InChI |

InChI=1S/C30H20O11/c31-14-4-1-12(2-5-14)29-27(28(39)25-18(35)8-15(32)9-23(25)41-29)26-20(37)10-19(36)24-21(38)11-22(40-30(24)26)13-3-6-16(33)17(34)7-13/h1-11,27,29,31-37H/t27-,29+/m1/s1 |

Clé InChI |

GFWPWSNIXRDQJC-PXJZQJOASA-N |

SMILES |

C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC(=C(C=C6)O)O)O)O)O |

SMILES isomérique |

C1=CC(=CC=C1[C@H]2[C@@H](C(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC(=C(C=C6)O)O)O)O)O |

SMILES canonique |

C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC(=C(C=C6)O)O)O)O)O |

Key on ui other cas no. |

16851-21-1 |

Synonymes |

fukugetin morelloflavone |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.